

Independent Verification of LASN01 Findings in Fibro-Inflammatory Diseases

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of LASN01, a novel anti-interleukin-11 receptor (IL-11R) antibody, with current therapeutic alternatives for Thyroid Eye Disease (TED) and Idiopathic Pulmonary Fibrosis (IPF). The information is based on publicly available preclinical and clinical data.

Executive Summary

LASN01 is a first-in-class monoclonal antibody targeting the IL-11 receptor, a key mediator in fibro-inflammatory signaling pathways. Preclinical and early-phase clinical data suggest that by blocking IL-11 signaling, LASN01 may offer a new therapeutic approach for diseases characterized by fibrosis and inflammation, such as TED and IPF. This guide compares LASN01's mechanism of action and available clinical data with those of established treatments: teprotumumab for TED, and nintedanib and pirfenidone for IPF.

Comparison with Alternatives for Thyroid Eye Disease (TED)

Teprotumumab, a monoclonal antibody targeting the insulin-like growth factor-1 receptor (IGF-1R), is an approved and effective treatment for TED. LASN01 presents a novel mechanism of action by targeting the IL-11 pathway, which is also implicated in the pathogenesis of TED.



Quantitative Data Comparison: LASN01 vs.

Teprotumumab in TED

Metric Metric	LASN01 (Phase 2, NCT06226545)	Teprotumumab (Phase 3, OPTIC Trial)[1][2]
Primary Endpoint	Percentage of patients with a proptosis response (≥2 mm reduction)	83% of patients had a ≥2 mm reduction in proptosis vs. 10% in the placebo group (P < 0.001)
Key Secondary Endpoints	Degree of proptosis reduction, assessment of diplopia, lid retraction, and extraocular movements[3]	Overall response (78% vs 7%), Clinical Activity Score of 0 or 1 (59% vs 21%), mean change in proptosis (-2.82 mm vs -0.54 mm), diplopia response (68% vs 29%) (P ≤0.001 for all)[1]
Safety and Tolerability	Phase 1 data in healthy volunteers showed a favorable safety profile with the most common adverse events being headaches and dizziness[3]	Adverse events were generally mild to moderate and included muscle spasms, nausea, alopecia, diarrhea, and hyperglycemia[1]

Experimental Protocols: Key Clinical Trials in TED

LASN01 Phase 2 Trial (NCT06226545)[4][5][6]

- Study Design: A Phase 2, proof-of-concept, randomized, double-masked, placebo-controlled study.
- Patient Population: Patients with active, moderate-to-severe TED. The trial includes arms for patients with no prior anti-IGF-1R treatment and for those who have previously received teprotumumab.
- Intervention: Intravenous administration of two different dose levels of LASN01 or placebo every 4 weeks for a total of 4 doses.



- Duration: Each patient participates for 24 weeks, including a 12-week follow-up period.
- Primary Outcome: The primary endpoint is the percentage of patients with a proptosis response (≥2mm reduction) on active treatments versus placebo.[3]

Teprotumumab Phase 3 Trial (OPTIC)[1][2]

- Study Design: A randomized, double-masked, placebo-controlled, multicenter trial.
- Patient Population: Patients with active, moderate-to-severe TED.
- Intervention: Intravenous infusions of teprotumumab (10 mg/kg for the first infusion and 20 mg/kg for subsequent infusions) or placebo once every 3 weeks for 21 weeks.
- Primary Outcome: The primary outcome was a proptosis response (a reduction in proptosis of ≥2 mm) at week 24.

Comparison with Alternatives for Idiopathic Pulmonary Fibrosis (IPF)

Nintedanib and pirfenidone are the current standards of care for IPF, working through different mechanisms to slow disease progression. Nintedanib is a tyrosine kinase inhibitor that targets multiple growth factor receptors, while pirfenidone has anti-fibrotic, anti-inflammatory, and antioxidant effects. LASN01's targeting of the IL-11 receptor represents a novel approach to tackling fibrosis in IPF.

Quantitative Data Comparison: LASN01 vs. Nintedanib and Pirfenidone in IPF



Metric	LASN01 (Phase 1/2a)	Nintedanib (INPULSIS Trials) [7]	Pirfenidone (CAPACITY Trials) [8][9]
Primary Endpoint	Safety and tolerability	Reduced the annual rate of decline in Forced Vital Capacity (FVC) by approximately 50% compared to placebo.	Significantly reduced the mean decline from baseline in FVC % predicted compared with placebo at week 72 in one of two trials.
Key Efficacy Findings	Preclinical data showed a significant reduction of type VI collagen formation and an antifibrotic effect in a humanized mouse model.[10]	In pooled data, nintedanib was associated with a 26.8% relative reduction in the risk of death versus placebo over 1 year.	Pooled data showed a significant treatment effect, with a mean change in FVC % pred from baseline of -8.5% for pirfenidone versus -11.0% for placebo.
Safety and Tolerability	Well-tolerated in healthy volunteers with dose-linear pharmacokinetics.[10]	The most common adverse event was diarrhea.	Higher incidences of nausea, dyspepsia, vomiting, and rash compared to placebo.

Experimental Protocols: Key Clinical Trials in IPF

LASN01 Phase 1/2a Trial (NCT05331300)[11][12]

- Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.
- Patient Population: Healthy subjects and patients with IPF or progressive fibrosing interstitial lung disease (PF-ILD).
- Intervention: Intravenous doses of LASN01 or placebo.
- Primary Outcome: To determine the safety and tolerability of LASN01.



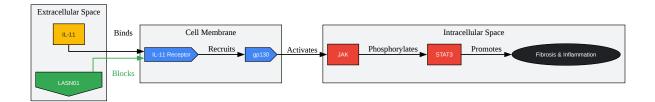
Nintedanib Phase 3 Trials (INPULSIS)[13][14]

- Study Design: Two replicate, randomized, double-blind, placebo-controlled trials.
- · Patient Population: Patients with IPF.
- Intervention: Nintedanib 150 mg twice daily or placebo for 52 weeks.
- Primary Outcome: The annual rate of decline in FVC.

Pirfenidone Phase 3 Trials (CAPACITY)[8][15]

- Study Design: Two randomized, double-blind, placebo-controlled trials.
- · Patient Population: Patients with IPF.
- Intervention: Oral pirfenidone 2403 mg/day or placebo for a minimum of 72 weeks.
- Primary Outcome: Change from baseline in percent predicted FVC.

Signaling Pathways and Experimental Workflows LASN01 Mechanism of Action in Fibro-Inflammatory Disease



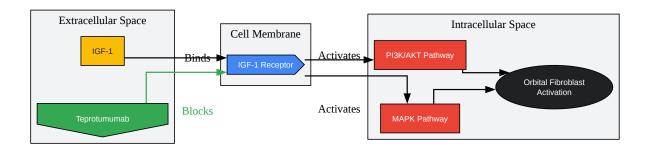
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Caption: LASN01 blocks the binding of IL-11 to its receptor, inhibiting downstream signaling.

Teprotumumab Mechanism of Action in Thyroid Eye Disease

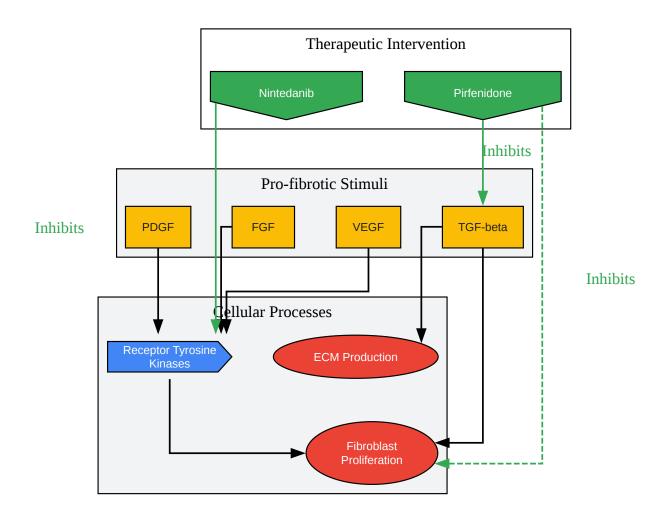


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Caption: Teprotumumab inhibits IGF-1R signaling, reducing orbital fibroblast activation in TED.

Nintedanib and Pirfenidone Mechanisms in Idiopathic Pulmonary Fibrosis



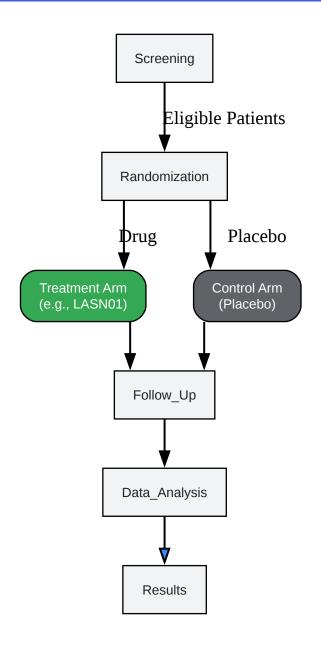


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Caption: Nintedanib and pirfenidone inhibit key pathways in fibrosis progression.

General Experimental Workflow for Monoclonal Antibody Clinical Trials





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